molecular formula C20H24N2O4 B5225109 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N,N-dimethylaniline;oxalic acid

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N,N-dimethylaniline;oxalic acid

Cat. No.: B5225109
M. Wt: 356.4 g/mol
InChI Key: DQDWJIFQPVTRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N,N-dimethylaniline;oxalic acid is a complex organic compound that features a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N,N-dimethylaniline typically involves the N-alkylation of 3,4-dihydroisoquinoline derivatives. One efficient method includes the reaction of dihydroisoquinoline with methyl bromoacetate in acetonitrile at 60°C, resulting in the formation of the desired product as a colorless powder .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form iminium salts.

    Reduction: Reduction reactions can convert the compound back to its dihydro form.

    Substitution: N-alkylation and other substitution reactions are common.

Common Reagents and Conditions

Common reagents used in these reactions include methyl bromoacetate for alkylation and various oxidizing agents for oxidation reactions. Typical conditions involve moderate temperatures and solvents like acetonitrile .

Major Products

The major products formed from these reactions include N-alkylated derivatives and iminium salts, which can be further manipulated to yield various substituted isoquinoline compounds .

Scientific Research Applications

4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N,N-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological molecules, influencing various biochemical processes .

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N,N-dimethylaniline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.C2H2O4/c1-19(2)18-9-7-15(8-10-18)13-20-12-11-16-5-3-4-6-17(16)14-20;3-1(4)2(5)6/h3-10H,11-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDWJIFQPVTRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.